

Application Notes and Protocols for CH5015765 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CH5015765 is a novel, orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation, survival, and signaling. By inhibiting the ATP-binding site in the N-terminus of HSP90, **CH5015765** disrupts the chaperone cycle, leading to the proteasomal degradation of oncogenic client proteins. This targeted disruption of multiple signaling pathways provides a promising strategy for cancer therapy. Preclinical studies have demonstrated the anti-tumor efficacy of **CH5015765** in various cancer models, including human gastric cancer xenografts.[1]

These application notes provide detailed protocols for the dosage and administration of **CH5015765** in mouse models, with a specific focus on human tumor xenografts. The included methodologies are intended to serve as a comprehensive guide for researchers designing and executing in vivo efficacy, pharmacokinetic, and pharmacodynamic studies.

Data Presentation In Vitro Activity of CH5015765



Cell Line	Cancer Type	IC50 (μM)
HCT116	Colorectal Carcinoma	0.46
NCI-N87	Gastric Carcinoma	0.57

Data sourced from MCE MedChemExpress.

In Vivo Efficacy of CH5015765 in NCI-N87 Xenograft

Model

Parameter	Value	Reference
Animal Model	SCID mice with NCI-N87 xenografts	[2]
Dosage	400 mg/kg	[2]
Administration Route	Oral (p.o.)	[2]
Dosing Schedule	Once daily for 11 consecutive days	[2]
Tumor Growth Inhibition	Moderate antitumor efficacy	[2]
Oral Bioavailability (mice)	44.0%	[1]

Note: A closely related and more potent derivative, CH5138303, has shown a tumor growth inhibition of 136% at a lower dose of 50 mg/kg in the same model.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Human Gastric Cancer (NCI-N87) Xenograft Model

Objective: To evaluate the anti-tumor activity of **CH5015765** in a subcutaneous NCI-N87 xenograft mouse model.

Materials:



CH5015765

- Vehicle: 0.5% Carboxymethylcellulose (CMC) in sterile water
- NCI-N87 human gastric carcinoma cell line
- RPMI-1640 medium with 10% FBS, L-glutamine, penicillin, and streptomycin
- Matrigel
- Female SCID (Severe Combined Immunodeficiency) or athymic nude mice (6-8 weeks old)
- Sterile PBS, trypsin-EDTA
- Gavage needles (20-22 gauge)
- Calipers

Procedure:

- Cell Culture and Preparation:
 - o Culture NCI-N87 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
 - Harvest cells at 80-90% confluency using trypsin-EDTA.
 - \circ Wash cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 μ L.
- Tumor Implantation:
 - Anesthetize the mice.
 - Subcutaneously inject 100 μL of the cell suspension into the right flank of each mouse.
 - Monitor the mice for tumor growth.
- Treatment:



- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
- Prepare the CH5015765 formulation by suspending the required amount in 0.5% CMC to achieve a final concentration for a 400 mg/kg dose.
- Administer CH5015765 (400 mg/kg) or vehicle to the respective groups via oral gavage once daily for 11 consecutive days.[2] The administration volume is typically 10 mL/kg.
- Monitoring and Endpoint:
 - Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
 - Monitor the overall health of the animals daily.
 - The study can be terminated when the mean tumor volume in the control group reaches a
 predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period to assess
 tumor growth delay.

Protocol 2: Pharmacokinetic Study of Orally Administered CH5015765

Objective: To determine the pharmacokinetic profile of **CH5015765** in mice following oral administration.

Materials:

CH5015765

- Vehicle (e.g., 0.5% CMC in water)
- Male C57BL/6 mice (or other appropriate strain), 8-10 weeks old
- Gavage needles
- Blood collection supplies (e.g., EDTA-coated tubes, capillaries)



- Centrifuge
- Analytical equipment (LC-MS/MS)

Procedure:

- Dosing:
 - Fast the mice overnight (with access to water) before dosing.
 - Prepare the **CH5015765** formulation at the desired concentration.
 - Administer a single dose of CH5015765 via oral gavage. The dose will depend on the study design, but can be based on the efficacy studies (e.g., a fraction of the 400 mg/kg dose).
- · Blood Sampling:
 - Collect blood samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
 - Blood can be collected via retro-orbital sinus, saphenous vein, or tail vein into EDTAcoated tubes.
 - Process the blood by centrifuging at 4°C to separate the plasma.
- Sample Analysis:
 - Store plasma samples at -80°C until analysis.
 - Determine the concentration of CH5015765 in the plasma samples using a validated LC-MS/MS method.
- Data Analysis:
 - Calculate key pharmacokinetic parameters such as Cmax (maximum concentration),
 Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).



 Oral bioavailability can be determined by comparing the AUC from oral administration to that from intravenous administration. CH5015765 has been reported to have an oral bioavailability of 44.0% in mice.[1]

Mandatory Visualization



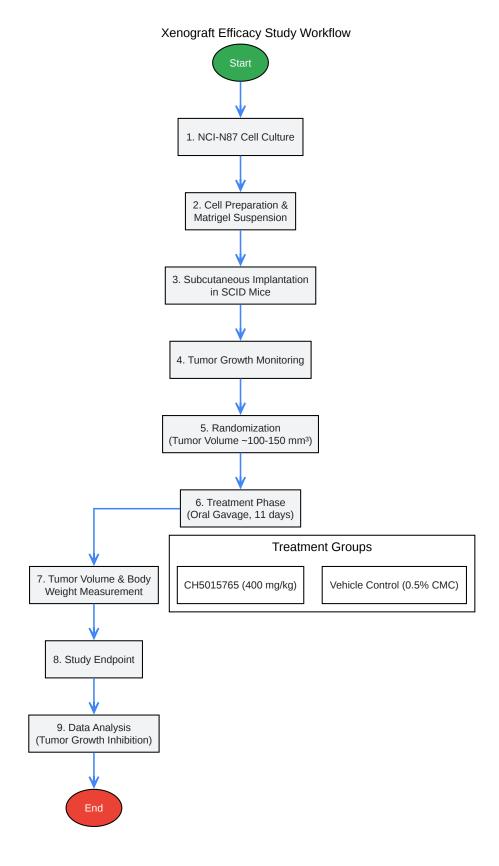
HSP90 Chaperone Cycle CH5015765 HSP90 Inactive HSP90 ATP binding ATP hydrolysis Inhibition Active HSP90 (ATP-bound) Stabilization & Activation Client Protein Regulation Oncogenic Client Proteins ADP (e.g., AKT, RAF, HER2, MET) Dissociation Ubiquitin-Proteasome System Degradation Inhibition Cell Proliferation **Apoptosis** & Survival

HSP90 Inhibition by CH5015765

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Caption: Mechanism of action of CH5015765 via HSP90 inhibition.





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Caption: Workflow for in vivo efficacy testing of CH5015765.



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